2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one

P2X3 receptor antagonist Medicinal chemistry Chemical probe development

2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097897-99-7) is a synthetic organic compound with the molecular formula C14H14FN3O3S and a molecular weight of 323.34 g/mol. Publicly available literature and patents provide no specific biological activity or potency data for this compound.

Molecular Formula C14H14FN3O3S
Molecular Weight 323.34
CAS No. 2097897-99-7
Cat. No. B2509065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
CAS2097897-99-7
Molecular FormulaC14H14FN3O3S
Molecular Weight323.34
Structural Identifiers
SMILESC1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C14H14FN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2
InChIKeySBAZKKYGPBFKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one: Chemical Identity and Baseline Sourcing Profile


2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097897-99-7) is a synthetic organic compound with the molecular formula C14H14FN3O3S and a molecular weight of 323.34 g/mol. Publicly available literature and patents provide no specific biological activity or potency data for this compound. It belongs to a broader class of research intermediates where the core 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine scaffold is investigated for P2X3 receptor antagonism [1], but no quantitative characterization of this specific molecule exists in permissible sources.

Why 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one Cannot Be Generically Substituted by Analogs


The compound features a unique combination of a 4-fluorophenoxy group, a pyrrolidine linker, and a 1,2,5-thiadiazol-3-yloxy moiety. Within the related P2X3 antagonist chemical space, small structural changes to the aryl ether substituent are known to profoundly impact target potency, selectivity, and pharmacokinetic profiles. Generalizing the properties of a 4-chlorophenoxy or 4-methylphenoxy analog to this specific compound is scientifically unfounded without direct comparative experimental data, making empirical verification mandatory before any substitution for procurement or experimental use.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one


Evidence Gap: No Available Head-to-Head Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases revealed no quantitative data for this compound, nor any head-to-head comparisons against its closest analogs. The requirement for core differential evidence—specifically quantitative comparator data from a defined assay—cannot be fulfilled. This Evidence Item serves as a placeholder to explicitly state the lack of high-strength evidence, as mandated by the analysis rules.

P2X3 receptor antagonist Medicinal chemistry Chemical probe development

Potential Application Scenarios for 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one


Chemical Probe Development for P2X3 Receptor Studies

The thiadiazole-pyrrolidine scaffold is a recognized chemotype for P2X3 receptor antagonism [1]. This compound could serve as a starting point for structure-activity relationship (SAR) exploration of the aryl ether substituent, but only if its biological activity and selectivity profile are first empirically determined and benchmarked against established P2X3 antagonists. No quantitative evidence currently supports its use as a tool compound.

Medicinal Chemistry Optimization of Metabolic Stability

Fluorine substitution on the phenoxy ring is a common strategy to improve metabolic stability. A researcher might select this compound to evaluate whether the 4-fluorophenoxy modification enhances microsomal stability relative to non-fluorinated counterparts. However, this is based on class-level strategy, not on any specific data for this molecule. Comparative in vitro ADME studies against direct analogs would be required to confirm any advantage.

In Vitro Selectivity Profiling Panel

Given the potential for off-target interactions, this compound could be profiled against a panel of related purinergic receptors (P2X2, P2X4, P2X7) and other common drug targets. Any observed selectivity would serve as its primary differentiation evidence, as this data is currently absent from the scientific record.

Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.